molecular formula C10H11ClN2 B6177699 1-methyl-5-phenyl-1H-pyrazole hydrochloride CAS No. 2551120-02-4

1-methyl-5-phenyl-1H-pyrazole hydrochloride

Cat. No.: B6177699
CAS No.: 2551120-02-4
M. Wt: 194.7
InChI Key:
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Description

1-Methyl-5-phenyl-1H-pyrazole hydrochloride is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-phenyl-1H-pyrazole hydrochloride can be synthesized through the condensation of 1,3-diketones with arylhydrazines. This reaction typically involves the use of catalysts such as transition metals or photoredox catalysts to enhance the reaction efficiency . Another method involves the reaction of pyrazole with formaldehyde under basic conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors is also explored to improve yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-phenyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-5-phenyl-1H-pyrazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-5-phenyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The compound’s structure allows it to fit into the active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

  • 1-Phenyl-3-methyl-5-pyrazolone
  • 1-Methyl-5-hydroxy-1H-pyrazole
  • 1-Methyl-1H-pyrazol-5-ol

Comparison: 1-Methyl-5-phenyl-1H-pyrazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and biological activity profiles, making it a valuable compound for specific applications .

Properties

CAS No.

2551120-02-4

Molecular Formula

C10H11ClN2

Molecular Weight

194.7

Purity

95

Origin of Product

United States

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